molecular formula C19H23NO4 B5056785 3,4,5-trimethoxy-N-(2-phenylpropyl)benzamide

3,4,5-trimethoxy-N-(2-phenylpropyl)benzamide

Cat. No.: B5056785
M. Wt: 329.4 g/mol
InChI Key: PJWDZAJKXVWFKO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-phenylpropyl)benzamide is an organic compound with the molecular formula C18H21NO4 It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a phenylpropyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-phenylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 2-phenylpropylamine.

    Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 2-phenylpropylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-trimethoxy-N-(2-phenylpropyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-phenylpropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the phenylpropyl moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the phenylpropyl group, which may affect its binding properties and biological activity.

    N-(2-phenylpropyl)benzamide: Lacks the methoxy groups, which may influence its solubility and reactivity.

    3,4,5-trimethoxy-N-(2-phenylethyl)benzamide: Similar structure but with a different alkyl chain length, which may affect its pharmacokinetics and dynamics.

Uniqueness

3,4,5-trimethoxy-N-(2-phenylpropyl)benzamide is unique due to the presence of both the methoxy groups and the phenylpropyl moiety, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13(14-8-6-5-7-9-14)12-20-19(21)15-10-16(22-2)18(24-4)17(11-15)23-3/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWDZAJKXVWFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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